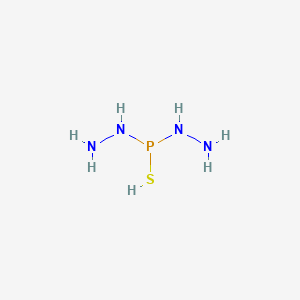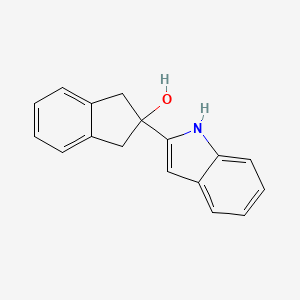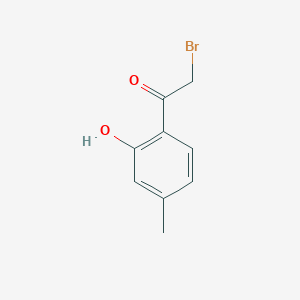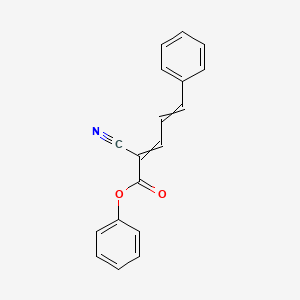![molecular formula C16H11Cl2FO3S B12555310 (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone CAS No. 185566-13-6](/img/structure/B12555310.png)
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophényl)[2-(4-fluorobenzène-1-sulfonyl)cyclopropyl]méthanone est un composé organique complexe qui présente un groupe cyclopropyle attaché à une entité méthanone, avec des groupes fonctionnels supplémentaires comprenant le dichlorophényle et le fluorobenzène-1-sulfonyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (3,4-Dichlorophényl)[2-(4-fluorobenzène-1-sulfonyl)cyclopropyl]méthanone implique généralement plusieurs étapes, commençant par la préparation de l’intermédiaire cyclopropyle. Les conditions réactionnelles nécessitent souvent l’utilisation de bases fortes et de solvants spécifiques pour faciliter la formation du cycle cyclopropyle
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions réactionnelles sont méticuleusement contrôlées pour garantir la cohérence et la pureté. L’utilisation de systèmes automatisés pour surveiller et ajuster les paramètres de réaction est courante pour optimiser le processus de production et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
(3,4-Dichlorophényl)[2-(4-fluorobenzène-1-sulfonyl)cyclopropyl]méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques dans le composé.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier aux positions des groupes dichlorophényle et fluorobenzène-1-sulfonyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF) comme solvant.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, la (3,4-Dichlorophényl)[2-(4-fluorobenzène-1-sulfonyl)cyclopropyl]méthanone est utilisée comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies réactionnelles et de développer de nouveaux composés.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets de groupes fonctionnels spécifiques sur l’activité biologique. Ses interactions avec les enzymes et les récepteurs peuvent fournir des informations sur les mécanismes d’action de composés similaires.
Médecine
En médecine, la (3,4-Dichlorophényl)[2-(4-fluorobenzène-1-sulfonyl)cyclopropyl]méthanone pourrait être étudiée pour ses propriétés thérapeutiques potentielles. Ses caractéristiques structurales peuvent lui permettre d’interagir avec des cibles biologiques spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa stabilité et sa réactivité la rendent appropriée pour diverses applications, notamment le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de la (3,4-Dichlorophényl)[2-(4-fluorobenzène-1-sulfonyl)cyclopropyl]méthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La présence des groupes dichlorophényle et fluorobenzène-1-sulfonyle lui permet de se lier à ces cibles avec une forte affinité, inhibant ou modulant potentiellement leur activité. Le groupe cyclopropyle peut également jouer un rôle dans la stabilisation de l’interaction du composé avec ses cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Fluorophényl)pipérazine : Ce composé partage la partie fluorobenzène mais diffère dans sa structure globale et ses groupes fonctionnels.
3-Fluoro-7-hydroxy-chroman-2,4-dione : Ce composé possède un atome de fluor et une structure aromatique similaire, mais diffère dans ses groupes fonctionnels et sa réactivité globale.
Unicité
(3,4-Dichlorophényl)[2-(4-fluorobenzène-1-sulfonyl)cyclopropyl]méthanone est unique en raison de sa combinaison de groupes fonctionnels et de la présence d’un cycle cyclopropyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes qui ne se retrouvent pas dans des composés similaires, ce qui en fait un sujet précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
185566-13-6 |
|---|---|
Formule moléculaire |
C16H11Cl2FO3S |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)-[2-(4-fluorophenyl)sulfonylcyclopropyl]methanone |
InChI |
InChI=1S/C16H11Cl2FO3S/c17-13-6-1-9(7-14(13)18)16(20)12-8-15(12)23(21,22)11-4-2-10(19)3-5-11/h1-7,12,15H,8H2 |
Clé InChI |
GITQOOLNIDKOCR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)



![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
